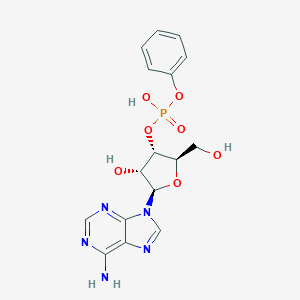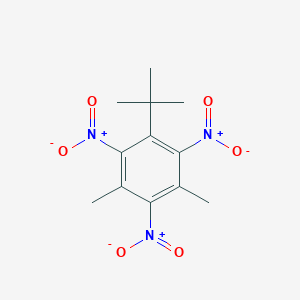![molecular formula C8H10N2O2S B129888 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 154274-58-5](/img/structure/B129888.png)
3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Overview
Description
3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (ATPCA) is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound is of particular interest due to its ability to modulate the activity of certain neurotransmitter receptors in the brain, making it a potential candidate for the treatment of various neurological disorders.
Mechanism Of Action
The exact mechanism of action of 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is not fully understood, but it is believed to involve its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been shown to enhance the activity of this receptor, leading to increased chloride ion influx and hyperpolarization of the neuron.
Biochemical And Physiological Effects
3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects, particularly in the brain. In addition to its anxiolytic effects, it has also been shown to have anticonvulsant and sedative effects in animal models. It has also been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is its ability to selectively modulate the activity of the GABA-A receptor, which is involved in a wide range of neurological processes. This makes it a potentially useful tool for studying the role of this receptor in various neurological disorders. However, one limitation is its relatively low potency compared to other GABA-A receptor modulators, which may limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for research on 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as anxiety and epilepsy. Another area of interest is its potential as a tool for studying the role of the GABA-A receptor in these disorders. Further research is also needed to fully understand the mechanism of action of 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid and its potential side effects.
Scientific Research Applications
3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been the subject of numerous scientific studies, particularly in the field of neuroscience. One area of interest is its potential as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been shown to enhance the activity of this receptor, leading to anxiolytic effects in animal models.
properties
CAS RN |
154274-58-5 |
|---|---|
Product Name |
3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid |
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c9-6-4-3-10-2-1-5(4)13-7(6)8(11)12/h10H,1-3,9H2,(H,11,12) |
InChI Key |
RAGYXAHANRFQSO-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1SC(=C2N)C(=O)O |
Canonical SMILES |
C1CNCC2=C1SC(=C2N)C(=O)O |
synonyms |
Thieno[3,2-c]pyridine-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)



